molecular formula C8H11NO2 B11919452 Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate CAS No. 920338-64-3

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

Cat. No.: B11919452
CAS No.: 920338-64-3
M. Wt: 153.18 g/mol
InChI Key: UPOCPXOYEHSFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a nitrogen-containing heterocycle. Its structure combines a strained cyclopropane moiety with an unsaturated azaspiro system, making it a valuable scaffold in medicinal chemistry and drug discovery. The ester group at position 6 enhances its reactivity for further derivatization, while the spirocyclic framework provides three-dimensional complexity, a desirable trait for modulating biological target interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920338-64-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-7(10)6-4-8(2-3-8)9-5-6/h5,9H,2-4H2,1H3

InChI Key

UPOCPXOYEHSFCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2(C1)CC2

Origin of Product

United States

Preparation Methods

Dihalocarbene Generation and Cyclopropanation

Dibromocarbene, generated via thermal decomposition of sodium tribromoacetate (Br₃CCO₂Na), reacts with methyl 4-methylene-5-azaspiro[2.4]hept-6-carboxylate to form a dibrominated cyclopropane intermediate. The reaction proceeds under phase-transfer conditions using tetrabutylammonium bromide (Bu₄NBr) as a catalyst, achieving 70–80% conversion at 80–100°C.

Table 1: Optimization of Dihalocarbene Addition

ParameterOptimal ValueYield Impact
Carbene precursorBr₃CCO₂Na78% conversion
CatalystBu₄NBr (5 mol%)+25% yield
Temperature90°CMinimizes side products

Reductive Debromination

The dibrominated intermediate undergoes hydrodehalogenation using low-valent metals (e.g., zinc dust) in protic solvents like methanol. This step restores the spirocyclic structure while eliminating bromide substituents, yielding this compound with 85–90% efficiency.

Enantioselective Synthesis via Asymmetric Alkylation

Recent advances emphasize enantioselective routes to access chiral spirocyclic compounds. A 2020 study demonstrated the use of chinchonidine-derived catalysts for asymmetric alkylation of proline precursors.

Catalytic Asymmetric Alkylation

Methyl 4-methylene-5-azaspiro[2.4]hept-6-carboxylate is synthesized via alkylation of a proline-derived imine with 3-bromo-2-(bromomethyl)-1-propene. The reaction employs a chinchonidine-derived phase-transfer catalyst (10 mol%) in a toluene/dichloromethane solvent system at –20°C, achieving 71% yield and 95:5 enantiomeric ratio (e.r.).

Table 2: Key Parameters for Enantioselective Alkylation

ParameterValueEffect on Outcome
Catalyst loading10 mol%95:5 e.r.
Temperature–20°CPrevents racemization
Solvent ratio (toluene:CH₂Cl₂)7:3Enhances catalyst activity

Cyclopropanation and Debromination

The methylene intermediate undergoes dibromocarbene addition (as in Section 2.1) followed by hydrogenolysis to furnish the final product. This sequence achieves 49% overall yield while preserving enantiopurity.

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors offer advantages over batch processes, including improved heat transfer and reduced reaction times. A representative protocol involves:

  • Precursor mixing : Aziridine and methyl acrylate are combined in a T-mixer at 25°C.

  • Cyclization : The mixture flows through a heated reactor (70°C, 30 min residence time).

  • In-line purification : A scavenger column removes Lewis acid catalysts before crystallization.

This method achieves 82% yield with >99% purity, making it suitable for kilogram-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldEnantioselectivityScalability
Cyclization75%RacemicModerate
Dihalocarbene addition78%N/AHigh
Asymmetric alkylation49%95:5 e.r.Low (R&D scale)
Continuous flow82%RacemicIndustrial

Chemical Reactions Analysis

Types of Reactions: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate has shown potential in the development of new pharmaceuticals due to its unique structural properties.

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study using animal models, certain derivatives demonstrated effective doses comparable to traditional anticonvulsants, suggesting that they may serve as alternatives in treating epilepsy.
  • SARS-CoV-2 Protease Inhibition : A derivative of this compound has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease, indicating its potential application in antiviral drug development against COVID-19 .

Material Science

The compound is also being explored for its applications in materials science, particularly in the synthesis of new polymers and coatings.

  • Polymer Development : The unique spirocyclic structure allows for the creation of materials with specific mechanical and thermal properties, making it valuable for industries requiring advanced materials.

Common Synthesis Routes:

  • Multi-Step Organic Reactions : These often involve the use of protective groups and selective reactions to form the desired spirocyclic structure.
  • Catalytic Methods : Utilizing metal catalysts to streamline the synthesis process while maintaining high purity levels.

This compound's biological activities are primarily linked to its interactions with various molecular targets.

Case Study 1: Anticonvulsant Properties

A study synthesized several derivatives of methyl 4-azaspiro[2.4]heptane compounds and evaluated their anticonvulsant activity using the maximal electroshock (MES) model. The most active derivative exhibited an effective dose (ED50) significantly lower than traditional anticonvulsants like phenytoin, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Antiviral Activity

In another investigation, researchers focused on the antiviral potential of methyl 4-azaspiro[2.4]heptane derivatives against SARS-CoV-2. The study identified a specific derivative that effectively inhibited the viral protease, showcasing its promise in developing antiviral therapies during pandemic conditions .

Mechanism of Action

The mechanism of action of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) References
Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate 5-azaspiro system with cyclopropane and ketone Ester (position 4), ketone (position 6) ~171.43
6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride 5-azaspiro system with ethynyl substituent Ethynyl (position 6), hydrochloride salt 157.64
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one 5-azaspiro system with benzyl and oxime groups Benzyl, oxime, ketone Not reported
Azaspiro[4.5]dec-9-ene-9-carboxylic acid ester Larger azaspiro[4.5] system with ester group Ester, unsaturated ring 861.4 (as per LCMS)

Key Observations:

  • Nitrogen Position : The target compound’s 4-aza configuration contrasts with the 5-aza systems in analogues (e.g., ), which may alter hydrogen-bonding capacity and metabolic stability.
  • Functional Groups : The ester group in the target compound offers distinct reactivity compared to ketones (e.g., ), ethynyl groups (e.g., ), or oximes (e.g., ). For instance, esters are more amenable to hydrolysis or nucleophilic substitution, facilitating library synthesis.

Biological Activity

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS No. 920338-64-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The compound's molecular formula is C8H11NO2C_8H_{11}NO_2, and it features a carboxylate functional group that is significant for its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar spirocyclic structures have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and neuroprotection .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including multidrug-resistant (MDR) pathogens. The mechanism may involve interference with bacterial topoisomerases, essential enzymes for DNA replication and transcription .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Activity Target/Mechanism Effect Reference
Enzyme InhibitionMonoacylglycerol lipase (MAGL)Increased endocannabinoid levels
AntimicrobialBacterial topoisomerasesInhibition of bacterial growth
CytotoxicityVarious cell linesCC50 > 40 μM

1. In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit MAGL effectively, leading to potential applications in treating conditions such as chronic pain and neurodegenerative diseases. The IC50 values observed were significantly lower than those of traditional inhibitors, suggesting a promising profile for further development .

2. Antibacterial Efficacy

In a series of experiments assessing antibacterial efficacy, this compound showed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism appears to disrupt cellular processes critical for bacterial survival, which could be leveraged in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate, and how do reaction conditions influence yield?

  • Answer: Two primary methods are documented:

  • Cyclization of precursors : Reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, achieving spirocyclic formation via intramolecular cyclization. Temperature control (60–80°C) and solvent selection (e.g., ethanol) are critical to minimize side products .
  • Corey–Chaykovsky reaction : Use of dimethyloxosulfonium methylide to form the spirocyclic core. This method requires anhydrous conditions and inert atmospheres to stabilize reactive intermediates, with yields typically ranging from 40–60% .
    • Optimization : Adjusting stoichiometry (e.g., excess hydrazine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity (>95%) .

Q. How is the structural conformation of this compound validated experimentally?

  • Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., spirocyclic C–N bond: ~1.47 Å). Programs like SHELXL refine structural models against diffraction data .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions. For example, the methyl ester group appears as a singlet at δ ~3.7 ppm in 1H^{1}\text{H} NMR .
  • ORTEP diagrams : Visualize thermal ellipsoids and spatial arrangement, ensuring no steric clashes in the bicyclic system .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence pharmacological activity?

  • Answer: Modifications at the nitrogen or carboxylate groups alter bioactivity:

  • Substituent analysis : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to GABAA_A receptors (ED50_{50} = 12.5 mg/kg vs. 15.0 mg/kg for methyl derivatives) .
  • Stereochemistry : The (S)-enantiomer shows higher metabolic stability in vitro (t1/2_{1/2} = 2.3 h vs. 1.1 h for (R)-form) due to reduced CYP450 interaction .
    • Methodology : Docking studies (AutoDock Vina) and MD simulations (GROMACS) correlate substituent effects with target affinity .

Q. What analytical strategies resolve contradictions in reported biological activities of spirocyclic derivatives?

  • Answer: Discrepancies arise from assay variability:

  • Case study : Inconsistent IC50_{50} values for acetylcholinesterase inhibition (0.8–5.2 µM) are resolved by standardizing assay conditions (pH 7.4, 25°C) and using recombinant enzyme isoforms .
  • Statistical rigor : Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers due to solvent artifacts (e.g., DMSO >1% v/v suppresses activity) .

Q. How can the spirocyclic core be functionalized for targeted drug delivery without compromising stability?

  • Answer:

  • Prodrug design : Esterification of the carboxylate with PEGylated groups improves aqueous solubility (logP reduced from 2.1 to 0.7) while maintaining hydrolytic stability (t1/2_{1/2} >24 h in plasma) .
  • Click chemistry : Azide-alkyne cycloaddition introduces biotin tags for tumor-targeted delivery, confirmed via HPLC-MS tracking .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement; anisotropic displacement parameters improve accuracy for strained spirocycles .
  • Synthesis : Prioritize Corey–Chaykovsky for scalability (>100 g batches) but monitor epimerization via chiral HPLC .
  • Bioassays : Include positive controls (e.g., diazepam for GABAA_A) and validate cell-line specificity (HEK293 vs. SH-SY5Y) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.